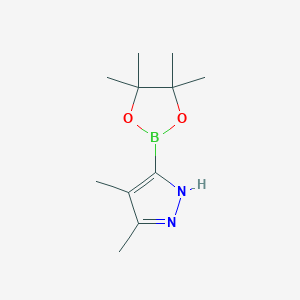

3,4-Dimethylpyrazole-5-boronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

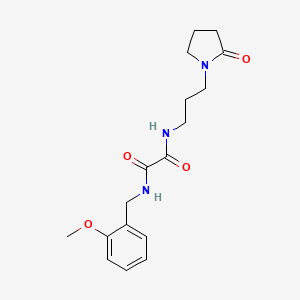

The synthesis of this compound involves the reaction of 3,4-dimethylpyrazole with pinacol boronic acid. The pinacol ester group provides stability and solubility to the compound. The synthetic route typically includes boronate esterification using pinacol boronic acid and subsequent purification steps.

Molecular Structure Analysis

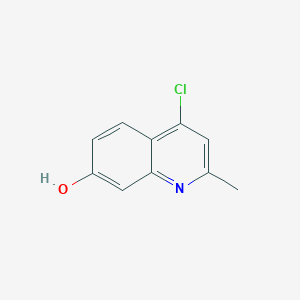

The molecular structure of 3,4-Dimethylpyrazole-5-boronic acid pinacol ester consists of a pyrazole ring with two methyl groups at positions 3 and 4, and a boronic acid group attached to the pyrazole nitrogen. The pinacol ester moiety enhances solubility and stability.

Chemical Reactions Analysis

This compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions. In these reactions, oxidative addition occurs with electrophilic organic groups, while transmetalation occurs with nucleophilic organic groups, transferring from boron to palladium .

Physical and Chemical Properties Analysis

科学的研究の応用

Polymer Science and Materials Research

A facile strategy for synthesizing well-defined water-soluble boronic acid (co)polymers from stable boronic ester monomers has been developed. This approach utilizes the polymerization of 4-pinacolatoborylstyrene by reversible addition−fragmentation chain transfer (RAFT), yielding polymers that can form amphiphilic block copolymers in aqueous media. These materials show promise for various applications, including drug delivery systems and sensors (Cambre et al., 2007).

Synthesis and Catalysis

Spectroscopic studies on boronic acid pinacol esters, such as 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester, have been conducted to understand their structural and electronic properties better. These studies aid in the development of new materials and catalysts for organic synthesis (Şaş et al., 2016).

An improved synthesis of boronic acid pinacol esters, such as 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, has been described. This synthesis emphasizes the application in Suzuki couplings, highlighting the importance of these compounds in cross-coupling reactions (Mullens, 2009).

Analytical Chemistry

Strategies for analyzing highly reactive pinacolboronate esters are crucial for assessing the purity and stability of these compounds, which are widely used in Suzuki coupling reactions for the synthesis of complex molecules. The development of chromatographic methods to overcome analytical challenges presented by these reactive compounds is significant for quality control in pharmaceuticals and materials science (Zhong et al., 2012).

作用機序

Target of Action

The primary target of 3,4-Dimethylpyrazole-5-boronic acid pinacol ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura coupling pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is solid at room temperature . Its bioavailability and other pharmacokinetic properties would depend on factors such as its formulation, route of administration, and individual patient characteristics.

Result of Action

The molecular and cellular effects of this compound’s action include the synthesis of various organic compounds. For example, it can be used to synthesize 9H-pyrimido[4,5-b]indole and aryl-benzimidazole based BET bromodomain and extra terminal (BET) protein inhibitors . It can also be used to prepare naphthalimide based photo-exchangeable photochromic fluorescent molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura coupling reaction can be affected by the reaction conditions . .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

3,4-Dimethylpyrazole-5-boronic acid pinacol ester is a valuable building block in organic synthesis . It has been used in the Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The compound interacts with various biomolecules in these reactions, contributing to the formation of new bonds .

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role in the Suzuki-Miyaura coupling reaction . In this reaction, the compound participates in a transmetalation process, where it is transferred from boron to palladium .

Temporal Effects in Laboratory Settings

Boronic esters are generally stable and can be used in long-term studies .

Metabolic Pathways

Boronic esters are known to interact with various enzymes and cofactors in different metabolic pathways .

特性

IUPAC Name |

3,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BN2O2/c1-7-8(2)13-14-9(7)12-15-10(3,4)11(5,6)16-12/h1-6H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILLAYFMFSNWPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NN2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-dimethyl-3-phenethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2612408.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2612409.png)

![1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2612411.png)

![2-(3,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2612413.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2612414.png)

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2612419.png)

![(4Z)-4-[(3-Bromophenyl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B2612420.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2612426.png)